tert-Butyl chloroacetate
CAS No.: 107-59-5
Cat. No.: VC21018712
Molecular Formula: C6H11ClO2
Molecular Weight: 150.6 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 107-59-5 |
---|---|
Molecular Formula | C6H11ClO2 |
Molecular Weight | 150.6 g/mol |
IUPAC Name | tert-butyl 2-chloroacetate |
Standard InChI | InChI=1S/C6H11ClO2/c1-6(2,3)9-5(8)4-7/h4H2,1-3H3 |
Standard InChI Key | KUYMVWXKHQSIAS-UHFFFAOYSA-N |
SMILES | CC(C)(C)OC(=O)CCl |
Canonical SMILES | CC(C)(C)OC(=O)CCl |
Boiling Point | 150.0 °C |
Introduction
Chemical Identity and Structure
Basic Information
tert-Butyl chloroacetate, also known as chloroacetic acid tert-butyl ester or acetic acid, chloro-, 1,1-dimethylethyl ester, is an organic compound with significant importance in synthetic chemistry. It belongs to the family of halogenated carboxylic acid esters, specifically α-chloroesters .
The compound consists of a chloroacetic acid moiety esterified with a tert-butyl group. This structure combines the reactivity of an α-chloroester with the protective properties of a tert-butyl group, making it particularly useful in organic synthesis .
Identification Parameters
Various identification parameters help distinguish tert-Butyl chloroacetate from other compounds, as shown in Table 1.
Table 1: Identification Parameters of tert-Butyl Chloroacetate
Physical and Chemical Properties
Physical State and Appearance
tert-Butyl chloroacetate exists as a clear colorless to yellow liquid at standard temperature and pressure. The compound has an ester-like odor characteristic of many carboxylic acid esters .
Physical Properties
The physical properties of tert-Butyl chloroacetate are crucial for its identification, handling, and application in various chemical processes. Table 2 summarizes these properties.
Table 2: Physical Properties of tert-Butyl Chloroacetate
Chemical Reactivity
tert-Butyl chloroacetate exhibits several significant chemical properties that define its behavior in reactions:
-
Hydrolysis: When exposed to water, the compound undergoes hydrolysis, generating tert-butanol and chloroacetic acid .
-
Nucleophilic Substitution: The α-chloro group readily undergoes nucleophilic substitution reactions, making it valuable for introducing various functional groups .
-
tert-Butyl Group Cleavage: The tert-butyl ester group can be selectively cleaved under acidic conditions, allowing for orthogonal protection strategies in complex syntheses .
-
Darzens Reaction Capability: The compound participates effectively in the Darzens condensation, leading to glycidic esters that can be further transformed into aldehydes through decarboxylation .
Synthesis Methods
Traditional Laboratory Synthesis
The classical synthesis method for tert-Butyl chloroacetate involves the reaction of chloroacetyl chloride with tert-butyl alcohol in the presence of a base like N,N-dimethylaniline. The reaction is conducted at temperatures below 30°C, followed by aqueous workup and fractionation under reduced pressure .
Industrial Synthesis Approaches
For industrial-scale production, more efficient synthesis methods have been developed:
Chloroacetic Acid-Isobutylene Method
A patented process describes the direct reaction of chloroacetic acid with isobutylene (isobutene) under pressure:
This method can be performed in two variants:
-
Catalyst-Based Approach: Chloroacetic acid is dissolved in dichloromethane and pumped into a reactor containing strong acid type ion exchange resin. The reaction is conducted at 20-35°C with isobutene gas for 6-10 hours, enabling continuous production .
-
Catalyst-Free Approach: As described in US Patent 5591888A, the reaction can be performed without catalysts or solvents in a pressurized vessel at 80-110°C under 3-12 bar pressure for 1-12 hours, followed by distillation under reduced pressure without prior neutralization .
The industrial methods offer several advantages over traditional approaches, including higher conversion efficiency (>80%), reduced waste production, and potential for continuous manufacturing .
Table 3: Comparison of Synthesis Methods for tert-Butyl Chloroacetate
Purification Methods
After synthesis, tert-Butyl chloroacetate typically requires purification. Recommended procedures include:
-
NMR Quality Check: First verify purity via NMR spectroscopy .
-
Solvent Extraction: If impurities are present, dissolve in diethyl ether, wash with water, 10% H₂SO₄, water again, and then saturated aqueous NaHCO₃ .
-
Final Purification: Dry over Na₂SO₄, evaporate the solvent, and fractionate through a specialized column, taking precautions to avoid decomposition during distillation .
Applications in Chemical Synthesis
Organic Chemistry Applications
tert-Butyl chloroacetate serves as a crucial reagent in numerous synthetic pathways due to its bifunctional reactivity:
-
Glycidic Ester Condensation: Used in the glycidic ester condensation (Darzens reaction), an important carbon-carbon bond-forming reaction that leads to epoxy esters .
-
Alkylation Agent: Functions as an alkylating agent in various reactions, particularly for the N-alkylation of nucleophiles like imidazole .
-
Carboxylic Acid Protection: The tert-butyl group serves as a protecting group for carboxylic acids in multistep syntheses, with selective deprotection possible under acidic conditions .
-
Crown Ether Synthesis: Used in preparing 1,10-diaza-18-crown-6 based sensors bearing coumarin fluorophores, which find applications in chemical sensing .
Pharmaceutical and Medicinal Chemistry
In pharmaceutical synthesis, tert-Butyl chloroacetate contributes to several important transformations:
-
Aziridine Formation: Participates in the aza-Darzens reaction to produce cis-disubstituted aziridine esters, which are valuable structural motifs in drug development .
-
Imidazole Derivatives: Used to synthesize imidazol-1-yl-acetic acid hydrochloride, an important building block for pharmaceutical compounds .
-
Heterocyclic Chemistry: Facilitates the introduction of acetate functionalities into heterocycles, which are prevalent in medicinal chemistry .
Agrochemical Applications
Beyond pharmaceuticals, tert-Butyl chloroacetate finds utility in agrochemical development:
-
Pesticide Synthesis: Used in the preparation of various insecticides, herbicides, and fungicides to enhance their stability and effectiveness .
-
Structural Modification: Enables the introduction of chloroacetate functionalities that can be further transformed into other groups, expanding the chemical space of potential agrochemicals .
Analytical Characterization
Spectroscopic Analysis
Various spectroscopic techniques are employed to identify and characterize tert-Butyl chloroacetate:
-
Infrared Spectroscopy: The IR spectrum shows characteristic bands for the ester carbonyl (C=O) stretching vibration and C-Cl stretching, which can be used to confirm the compound's identity .
-
Nuclear Magnetic Resonance: NMR spectroscopy provides definitive structural information, with characteristic signals for the tert-butyl group (typically a singlet at ~1.5 ppm) and the CH₂Cl group .
-
Gas Chromatography: Used for purity determination, with commercial samples typically having a GC purity of >96.0% or >97.0% .
Physical Characterization
Physical parameters often used for identification and quality control include:
-
Refractive Index: 1.4220 to 1.4240 (20°C, 589 nm), serving as a simple but effective identity check .
-
Boiling Point Determination: 48-49°C at 11 mmHg or 60°C at 15 mmHg, which can confirm proper distillation and purification .
-
Density Measurement: 1.053 g/mL at 25°C, useful for quick verification of sample identity .
Industrial and Economic Significance
Economic Factors
Several factors influence the economic aspects of tert-Butyl chloroacetate production:
-
Raw Material Costs: Chloroacetic acid and isobutylene, the primary starting materials for industrial synthesis, are relatively inexpensive bulk chemicals .
-
Process Efficiency: Modern synthesis methods with conversion efficiencies greater than 80% help reduce production costs .
-
Waste Reduction: Newer processes significantly reduce waste generation compared to traditional methods, lowering disposal costs and environmental impact .
-
Material Recovery: The ability to recover and recycle unreacted starting materials and solvents like dichloromethane further improves economic viability .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume